3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

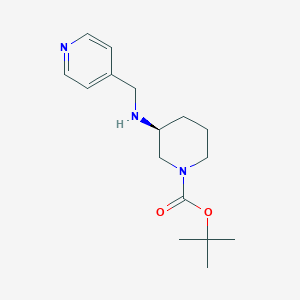

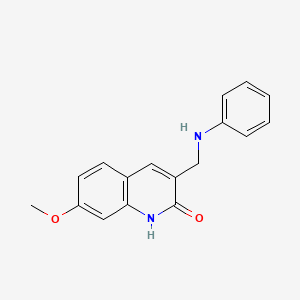

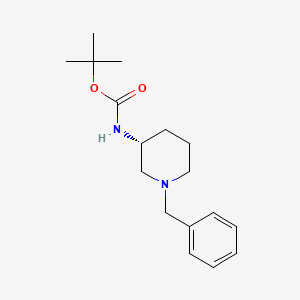

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a compound that features a pyrazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms opposite each other, substituted with a carboxylic acid group and a piperidine carbonyl group. The presence of these functional groups suggests that the compound could participate in various hydrogen bonding interactions and potentially form supramolecular structures.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves the formation of supramolecular structures through hydrogen bonding interactions. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was achieved through cyclooligomerization under microwave irradiation, followed by further transformation to the corresponding carboxylic acid . Similarly, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized by the presence of hydrogen bonds. For example, the crystal structure of pyrazinecarboxylic acids revealed the occurrence of a carboxylic acid-pyridine supramolecular synthon, which is controlled by O-H...N(pyridine) and C-H...O(carbonyl) hydrogen bonds . The crystal structure of a nitrogenous compound containing a piperazine-1-yl pyridine-3-carboxylic acid moiety was confirmed by X-ray diffraction, and the optimal molecular structure was determined by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine as a catalyst led to the formation of 4H-pyrano[3,2-c]pyridines . Additionally, the synthesis of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst was achieved by a one-pot multicomponent reaction, demonstrating the versatility of piperidine in catalyzing the formation of heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the presence of functional groups. The carboxylic acid group, for example, can form strong hydrogen bonds, as seen in the crystal structures of pyrazinecarboxylic acids, which can affect the compound's solubility and melting point . The interaction of pyrazinyl nitrogen atoms with transition metal ions can lead to the formation of metal-containing supramolecular complexes, which can have unique physical properties .

科学研究应用

-

Medicinal Chemistry Research

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

-

Green Synthesis of Pyrazolo[3,4-b]quinolinones

- Pyridine-2-carboxylic acid was used as a green and efficient catalyst for the multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- This newly designed protocol very quickly constructed products conventionally under milder conditions .

-

Antitubercular Bioactivity

- Pyrazinamide analogues, which are similar to the compound you mentioned, have been synthesized and tested for their antitubercular bioactivity .

- The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines .

- The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .

- N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .

- N - (2-ethylhexyl)pyrazine-2-carboxamide and N - (4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .

-

Anti-tubercular Agents

- A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .

- The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

未来方向

属性

IUPAC Name |

3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENKFRNTAYNSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649725 |

Source

|

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

CAS RN |

302560-90-3 |

Source

|

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)

![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)

![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)